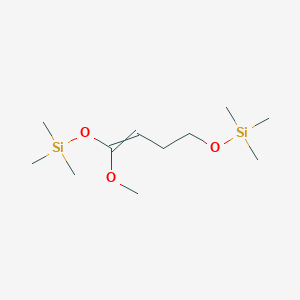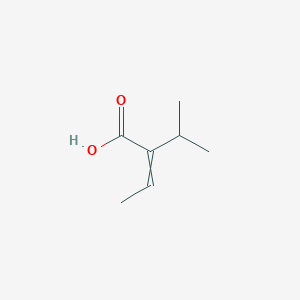
2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione is an organic compound that features both hydroxyl and sulfanyl functional groups attached to an indene-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with sulfur-containing reagents under controlled conditions. One common method is the reaction of 2-hydroxyindene with thiol reagents in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, potentially leading to the formation of diketones.
Reduction: The sulfanyl group can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: Both the hydroxyl and sulfanyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions might involve the use of strong acids or bases, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while substitution reactions could produce a variety of functionalized indene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action for 2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl and sulfanyl groups could play key roles in these interactions, forming hydrogen bonds or coordinating with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1H-indene-1,3(2H)-dione: Lacks the sulfanyl group, which might affect its reactivity and applications.
2-Sulfanyl-1H-indene-1,3(2H)-dione: Lacks the hydroxyl group, potentially altering its chemical properties and biological activity.
1,3-Indandione: A simpler structure that serves as a precursor to more complex indene derivatives.
Uniqueness
2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione is unique due to the presence of both hydroxyl and sulfanyl groups, which can impart distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
93173-17-2 |
|---|---|
Molekularformel |
C9H6O3S |
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
2-hydroxy-2-sulfanylindene-1,3-dione |
InChI |
InChI=1S/C9H6O3S/c10-7-5-3-1-2-4-6(5)8(11)9(7,12)13/h1-4,12-13H |
InChI-Schlüssel |
XUAYIXLUPVEQFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)


![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)
![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)

![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)
![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)




![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
